Product packaging for Furo[3,4-c]pyridin-3(1H)-one(Cat. No.:CAS No. 5657-52-3)

Furo[3,4-c]pyridin-3(1H)-one

Cat. No.: B2530738
CAS No.: 5657-52-3
M. Wt: 135.122
InChI Key: QAUIZSWZXQFEJL-UHFFFAOYSA-N
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Description

Product Overview: Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3) is a high-purity bicyclic heterocyclic compound with the molecular formula C 7 H 5 NO 2 and a molecular weight of 135.12 g/mol. This compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents. Key Research Applications and Value: Antiviral Agent Development: This chemical scaffold is a key precursor in the synthesis of dihydrofuropyridinone derivatives, which have demonstrated significant anti-influenza virus activity . These compounds act as viral neuraminidase (NA) inhibitors , a validated mechanism for suppressing the production of viral progeny, with several analogs exhibiting half-maximal effective concentrations (EC 50 ) below 20 μM against influenza A/H1N1, A/H3N2, and B viruses . Anticancer Research: Recent studies in 2024 highlight the potential of novel furopyridone derivatives as potent cytotoxic agents . One such derivative showed remarkable activity against esophageal cancer cell lines (KYSE70 and KYSE150) with an IC 50 value of 0.655 μg/mL after 48 hours, suggesting its utility as a valuable core structure in oncology drug discovery . Molecular docking studies indicate these compounds may exert their effects by targeting proteins like METAP2 and EGFR . Inhibition of Pyrimidine Biosynthesis: Cerpegin-derived analogs of this scaffold, such as furo[3,4-c]pyridine-3,4(1H,5H)-diones, have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway . This inhibition can enhance cellular response to interferons, presenting a potential strategy for cancer therapy . Proteasome Inhibition: Specific C4-derivatives have been reported as site-specific inhibitors of the constitutive proteasome and its immunoisoform, indicating potential applications in immunology and related fields . Quality & Safety: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling information. The compound is associated with GHS warning icons and hazard statements H315, H319, and H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B2530738 Furo[3,4-c]pyridin-3(1H)-one CAS No. 5657-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUIZSWZXQFEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furo 3,4 C Pyridin 3 1h One

Classical and Established Synthetic Routes

Traditional synthetic strategies towards the furo[3,4-c]pyridin-3(1H)-one core often rely on the construction of the heterocyclic system from appropriately substituted furan (B31954) and pyridine (B92270) precursors. These methods typically involve condensation and cyclization as key steps. ontosight.ai

Condensation Reactions Utilizing Furan and Pyridine Precursors

The synthesis of the this compound ring system can be achieved through multi-step reactions that include condensation processes. ontosight.ai These routes often begin with readily available precursors and require careful management of reaction conditions to produce the target compound with high purity and yield. For instance, the general approach can involve the condensation of pyridine derivatives with intermediates that facilitate the subsequent ring closure to form the fused bicyclic structure.

Cyclization Reactions Involving Furan-Substituted Pyridines

Intramolecular cyclization of specifically functionalized precursors is a primary strategy for creating the this compound scaffold. A notable example is the synthesis of 4-halofuro[3,4-c]pyridin-3(1H)-ones starting from 2-halopyridine-3,4-dicarbonitriles. researchgate.net This process represents an approach to obtaining functionalized pyridoxine (B80251) derivatives through the transformation of annelated furo[3,4-c]pyridin-3(1H)-ones. researchgate.net The synthesis of related spirocyclic systems also highlights the importance of intramolecular cyclization of substituted precursors to form the core structure.

A method has also been developed for synthesizing 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones through the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline (B41778) at room temperature. researchgate.net

Metal-Catalyzed Synthetic Approaches

Modern organic synthesis has increasingly turned to metal-catalyzed reactions to construct complex heterocyclic systems with high efficiency and selectivity. The synthesis of this compound and its derivatives has benefited significantly from these advancements, particularly through cross-coupling, cascade reactions, and C-H functionalization.

Metal-Catalyzed Cross-Coupling Strategies for Furanopyridine Core Formation

Palladium-catalyzed reactions have proven effective for the synthesis of the this compound core. A key strategy is a three-component tethering reaction that utilizes a palladium catalyst to combine a pyridine derivative, an alcohol, and carbon monoxide. researchgate.netosti.gov Specifically, 3-bromopyridine-4-carbaldehyde can react with a range of primary and secondary alcohols under carbon monoxide pressure, catalyzed by a palladium complex such as PdCl2(PPh3)2, to yield 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones. researchgate.netosti.gov This carbonylative annulation technology is a powerful tool for building heterocyclic compounds that are important for developing pharmacologically active molecules. osti.gov

The reaction is typically performed in a solvent like THF at 100°C with a base such as NaHCO3. researchgate.net This method provides a direct route to phthalide (B148349) analogues within the furanopyridine series. osti.gov

Table 1: Palladium-Catalyzed Synthesis of 1-Alkoxy-1H-furo[3,4-c]pyridine-3-ones researchgate.net

EntryAlcohol (3)Product (4)Yield (%)
13a (Ethanol)4a 71
23b (n-Propanol)4b 65
33c (Isopropanol)4c 40
43d (n-Butanol)4d 68
53e (Isobutanol)4e 62
63f (n-Pentanol)4f 66
73g (Cyclohexylmethanol)4g 55

Reaction Conditions: 3-bromopyridine-4-carbaldehyde (2), alcohol (5 equiv.), PdCl2(PPh3)2 (2 mol%), NaHCO3, CO, THF, 100°C, 20 h.

Rhodium-Catalyzed Cascade Reactions for Furo[3,4-c]pyridine-1,4-diones

This domino reaction is highly step-economical and convenient for constructing complex molecules with multiple chemical bonds in a single operation. rsc.org A key advantage of this protocol is its tolerance of a wide variety of functional groups, its compatibility with air and room temperature conditions, and the ease of product purification, often by simple filtration. rsc.org The use of rhodium complexes is advantageous due to their high functional group tolerance and operational simplicity, despite the cost of the metal. researchgate.net

Table 2: Rhodium-Catalyzed Synthesis of Furo[3,4-c]pyridine-1,4-diones rsc.org

Acrylamide ReactantAlkyne ReactantProductYield (%)
N-methoxy-N-methylacrylamideEthyl 4-hydroxy-2-butynoateFuro[3,4-c]pyridine-1,4-dione derivative85
N-methoxy-N-phenylacrylamideMethyl 4-hydroxy-2-pentynoateFuro[3,4-c]pyridine-1,4-dione derivative78
N-methoxy-N-benzylacrylamidePropyl 4-hydroxy-2-hexynoateFuro[3,4-c]pyridine-1,4-dione derivative82

General conditions involve a rhodium catalyst to facilitate the cascade reaction.

Iridium(III)-Catalyzed C-H Functionalization in Fused Pyridinone Systems

Iridium-catalyzed C-H functionalization represents a powerful strategy for the direct formation of C-C and C-X bonds, offering an efficient route to complex molecules. nih.gov However, the application of iridium-catalyzed C-H borylation to pyridines can be challenging due to low reactivity and potential catalyst inhibition caused by the coordination of the pyridine's nitrogen lone pair to the iridium center. researchgate.net This effect can often be mitigated by introducing a substituent at the C-2 position of the pyridine ring. researchgate.net

In the context of fused pyridinone systems, iridium(III) catalysis can be employed for C-H activation. For instance, electrochemical methods have been developed to promote iridium-catalyzed C-H alkynylation with terminal alkynes. nih.gov This approach uses anodic oxidation to induce the reductive elimination step, achieving the desired C-C coupling with high atom economy and without the need for external chemical oxidants. nih.gov The directing group strategy is crucial in these transformations to ensure site-selectivity. nih.gov While specific examples for the this compound core are still emerging, the principles established for other fused heterocyclic systems demonstrate the potential of this methodology. mdpi.com The development of silyl-iridium complexes has allowed for unusual meta-selective C-H alkylation of pyridines, showcasing the versatility of iridium catalysis. beilstein-journals.org

Multi-Component Reactions (MCRs) for this compound Analogs

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound analogs in a single step. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate diverse molecular structures. nih.gov

One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, a 2-aminoazine, and an isocyanide. nih.gov This reaction has been successfully employed to create a variety of fused imidazole (B134444) derivatives. nih.gov For instance, the GBB reaction has been utilized in the synthesis of furoxan-containing compounds, which are known nitric oxide donors with potential antitumor activity. nih.gov In a specific application, an aldehyde intermediate was synthesized and then subjected to the GBB reaction to produce the target furoxan derivative with a 54% yield. nih.gov

Another significant MCR is the Ugi reaction. This reaction has been used to synthesize peptidomimetic structures that also show promise as antitumor agents. nih.gov

Researchers have also developed a one-pot, three-component reaction for the regioselective synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. This reaction proceeds through the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkylisocyanides, catalyzed by a very low loading of ZrOCl2•8H2O in water at 50 °C. nih.gov

A facile three-component synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives has been achieved in an ionic liquid without a catalyst. This method involves the reaction of an aldehyde, 5-aminopyrazole, and tetronic acid, offering advantages such as mild reaction conditions, high yields, and an environmentally friendly procedure. researchgate.net

Reaction NameReactantsProductKey Features
Groebke–Blackburn–Bienaymé (GBB)Aldehyde, 2-aminoazine, IsocyanideFused imidazole derivativesRapid generation of molecular diversity nih.gov
Ugi ReactionAldehyde, Amine, Carboxylic acid, IsocyanidePeptidomimetic structuresSynthesis of potential antitumor agents nih.gov
One-pot, three-component reactionAryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, Alkylisocyanides5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dionesEnvironmentally benign, high yields nih.gov
Three-component reaction in ionic liquidAldehyde, 5-aminopyrazole, Tetronic acidFuro[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivativesCatalyst-free, mild conditions researchgate.net

Strategies for the Preparation of Specific this compound Isomers and Related Fused Heterocycles

Synthesis of Furo[3,4-c]pyridin-1(3H)-one

The synthesis of Furo[3,4-c]pyridin-1(3H)-one can be achieved through various methods, including condensation reactions between furan derivatives and pyridine derivatives. ontosight.ai A specific method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline at room temperature to produce 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones in yields of 76–88%. researchgate.net The starting 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones are synthesized from the corresponding 2-halopyridine-3,4-dicarbonitriles. researchgate.netresearchgate.net The reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with propan-2-ol also leads to the formation of 4-halo-3-isopropoxyfuro[3,4-c]pyridin-1(3H)-ones. researchgate.net

Synthesis of this compound and Substituted Derivatives

A stereospecific process for preparing enantiomers of 3-substituted furo[3,4-c]pyridine (B3350340) has been developed. google.com This multi-step process involves:

Oxidation of a racemic pyridine derivative. google.com

Reduction of the resulting ketone. google.com

Stereospecific blocking of the hydroxyl group of the enantiomeric alcohol. google.com

Opening of the acetonide ring. google.com

Cyclization to yield the final product. google.com

Another approach involves the reduction of annelated furo[3,4-c]pyridin-3(1H)-ones to obtain 2-halogen- and 2-alkylamino-substituted pyridoxine derivatives. researchgate.net

Synthesis of Furo[3,4-d]pyridazin-1(2H)-one Derivatives

A method for the synthesis of the previously unknown 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one has been established. mdpi.com This involves the reaction of acetyl-containing furan-3-carboxylates with hydrazine (B178648) hydrate (B1144303) in acetic acid, leading to yields of up to 32%. mdpi.com The resulting compound exists in the lactam form in both solution and solid phase. mdpi.com

The synthesis of 5-Chloropyrido(2,3-d)pyridazin-8(7H)-one, a key intermediate for various derivatives, starts from the dehydration of 2,3-Pyridine Dicarboxylic Acid using acetic anhydride (B1165640) to form Furo(3,4-b)pyridine-5,7-dione. jocpr.com This is then treated with hydrazine hydrate, followed by chlorination with phosphorous oxychloride and subsequent oxidation. jocpr.com

Synthesis of Furo[3,4-c]quinolin-3(1H)-one Analogs via Intramolecular Reactions

A novel method for synthesizing furo[3,4-c]quinolin-3(1H)-one derivatives has been developed using a TMG-catalyzed intramolecular aza-Morita-Baylis-Hillman (aza-MBH) reaction based on furanone derivatives. rsc.org This approach provides moderate to good yields of the fused heterocyclic scaffold. rsc.org

Another strategy involves the on-the-spot 2,3-functionalization of quinolines with cyanopropargylic alcohols. This method allows for the formation of furo[3,4-b]quinolinones. For example, 3,3-Dimethylfuro[3,4-b]quinolin-1(3H)-one was synthesized with an 86% yield from the corresponding 2,3-disubstituted quinoline (B57606). acs.org

Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines using the Pictet-Spengler reaction. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This method is based on the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This approach has been shown to produce a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The use of benzaldehydes with electron-donating groups results in higher yields compared to those with electron-withdrawing groups. beilstein-journals.orgresearchgate.net

Starting MaterialReagentsProductYield
2-(5-methylfuran-2-yl)ethylamine, Aromatic aldehydesAcid catalyst4-substituted tetrahydrofuro[3,2-c]pyridinesReasonable beilstein-journals.orgnih.govresearchgate.netresearchgate.net
4-(methylthio)benzaldehyde, 2-(5-methylfuran-2-yl)ethylamineOptimized reaction conditionsTetrahydrofuro[3,2-c]pyridine and 3-(2-oxopropyl)piperidin-4-oneMajor formation of the diketone beilstein-journals.orgresearchgate.net

Synthesis of Triazolo[4',5':4,5]furo[2,3-c]pyridine Derivatives

A novel tricyclic scaffold, triazolo[4′,5′:4,5]furo[2,3-c]pyridine, has been developed and synthesized through a multi-step process that begins with an unusual Groebke−Blackburn−Bienaymé (GBB) multicomponent reaction (MCR). semanticscholar.orgacs.org This reaction represents a departure from the typical GBB pathway. When pyridoxal (B1214274) is used as the aldehyde component in the GBB reaction, it results in the formation of a furo[2,3-c]pyridine (B168854) skeleton instead of the expected imidazo-fused products. semanticscholar.orgnih.gov

The synthesis is a three-step process commencing with the reaction between an amine (such as 2-aminopyridine), pyridoxal hydrochloride, and an isocyanide (e.g., 1,1,3,3-tetramethylbutyl isocyanide). semanticscholar.orgacs.org This initial reaction can be optimized to proceed at room temperature, avoiding the need for microwave heating. acs.org The intermediate product, a 2,3-diamino-furo[2,3-c]pyridine, undergoes subsequent nitrosonium-mediated diazotization to yield the final tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. semanticscholar.orgacs.org The structure of the resulting tricyclic product has been unequivocally confirmed through 1H and 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. semanticscholar.org

This methodology has been successfully applied to create a focused library of diverse tricyclic compounds by utilizing a range of aromatic amines. semanticscholar.org The strategy is most effective when employing aromatic amines and amidines. acs.org

Table 1: Examples of Amines Used in the Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine Derivatives semanticscholar.org

Starting Amine
Substituted 2-aminopyridine
Aniline
Mono- and disubstituted anilines
Heteroaryl amines (pyrazine- and pyrimidine-based)
Bicyclic aromatic amines (e.g., quinoline-5-amine)

This table showcases the variety of aromatic amines that can be employed to generate a library of novel tricyclic compounds using this synthetic strategy.

Synthesis of Naphtho[1',2':4,5]furo[3,2-b]pyridinones

An innovative and efficient method for synthesizing naphtho[1′,2′:4,5]furo[3,2-b]pyridinones has been established, utilizing an Iridium(III)-catalyzed dual C–H functionalization. acs.orgnih.gov This protocol involves the reaction of N-pyridyl-2-pyridones with diazonaphthalen-2(1H)-ones. acs.orgacs.org A key feature of this reaction is the dual role of diazonaphthalen-2(1H)-ones, which act as bifunctional reagents, supplying both an alkyl and an aryloxy source. acs.orgfigshare.com

The process facilitates the formation of both C–C and C–O bonds in a single pot through a cyclization reaction cascade that includes C–H alkylation, rearomatization of the ketone, rollover cyclometalation, and reductive elimination steps. acs.org This synthetic route is noted for its operational simplicity, high efficiency, high atom economy, and good tolerance of various functional groups. acs.orgnih.gov

The substrate scope has been explored, demonstrating that 2-(pyridin-2-yl)isoquinolin-1(2H)-one is an effective substrate, affording the corresponding product in an 83% yield. acs.org However, certain limitations exist; for instance, steric hindrance from a methyl group at the C3 position of the pyridine ring can prevent the transformation. acs.org Similarly, replacing the pyridone unit with a pyrazine (B50134) ring did not yield the expected product. acs.org

Table 2: Substrate Scope for Ir(III)-Catalyzed Synthesis of Naphtho[1′,2′:4,5]furo[3,2-b]pyridinones acs.org

Substrate 1 (N-pyridyl-2-pyridone derivative) Substrate 2 (Diazonaphthalen-2(1H)-one) Product Yield
N-pyridyl-2-pyridone Diazonaphthalen-2(1H)-one Naphtho[1′,2′:4,5]furo[3,2-b]pyridinone High
2-(pyridin-2-yl)isoquinolin-1(2H)-one Diazonaphthalen-2(1H)-one (2a) Product 3ma 83%
C3-methyl substituted N-pyridyl-2-pyridone Diazonaphthalen-2(1H)-one No reaction 0%
N-pyrazinyl-2-pyridone Diazonaphthalen-2(1H)-one No reaction 0%

This table summarizes the effectiveness of different substrates in the one-pot synthesis, highlighting both successful transformations and limitations of the method.

Stereoselective Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for developing novel compounds with potential biological applications. researchgate.netnih.gov One developed method focuses on creating 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. researchgate.net This synthesis is achieved through the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline at room temperature. researchgate.net This straightforward approach provides the target compounds in good yields, ranging from 76% to 88%. researchgate.net

The starting materials for this synthesis, 4-halofuro[3,4-c]pyridin-3(1H)-ones, can be derived from the transformation of 2-halopyridine-3,4-dicarbonitriles. researchgate.net The structure of the resulting 4-halo-3-(phenylamino) derivatives has been confirmed by IR and mass spectrometry, which indicate the presence of strong absorption bands corresponding to N-H and C=O bonds. researchgate.net

Table 3: Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one Derivatives researchgate.net

Product Code R Group Halogen (Hlg) Yield (%) Melting Point (°C)
3b C₂H₅ Cl - 155–156
3c C₃H₇ Cl 76 175–176
3d CH(CH₃)₂ Br - 201–202
3e C₂H₅ Br - 158–159

This table details specific examples of the synthesized 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one derivatives, including their yields and physical properties.

Chemical Transformations and Reactivity of Furo 3,4 C Pyridin 3 1h One

Electrophilic Reactions on the Furo[3,4-c]pyridin-3(1H)-one Nucleus

The fused ring system of this compound, containing both an electron-rich furan (B31954) and an electron-deficient pyridine (B92270), presents multiple sites for electrophilic attack. The aromatic nature of the pyridine ring, for instance, allows for electrophilic substitution reactions. evitachem.com

A notable example of an electrophilic reaction is iodocyclization. While studied on the related N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-one system, the principle applies to the formation of the furo-pyridine core. These precursors undergo an iodine-promoted 5-endo-heteroannulation under mild conditions, yielding 3-iodofuropyridinium triiodide salts. This process demonstrates a key electrophilic cyclization strategy for constructing the fused ring system. acs.orgscispace.com This strategy can be extended to the synthesis of related furo[2,3-b]quinolin-4(9H)-ones, highlighting its versatility. acs.org

Nucleophilic Attack and Substitution Patterns in this compound

The this compound system is susceptible to nucleophilic attack, particularly at positions activated by leaving groups on the pyridine ring or at the carbonyl carbon of the lactone.

A common transformation involves the nucleophilic substitution of halogenated derivatives. For example, 4-chloro-1,1-dimethylthis compound can be synthesized from the corresponding dione (B5365651) by treatment with phosphorus pentachloride. chemicalbook.com This chloro-derivative is then primed for substitution. Similarly, chloro derivatives of the related furo[3,2-c]pyridine (B1313802) isomer readily react with various nucleophiles. The chlorine atom can be displaced by secondary heterocyclic amines like piperidine, morpholine, or pyrrolidine (B122466) to furnish 4-amino-substituted products. nih.gov

Another key reaction involves the nucleophilic attack on hydroxylated precursors. Research has shown that 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones react with aniline (B41778) at room temperature to yield 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones in good yields (76–88%). researchgate.net This reaction proceeds via nucleophilic attack of the aniline on the carbon bearing the hydroxyl group, which acts as a masked carbonyl. researchgate.net

A study on nor-cerpegin derivatives (1,1-dimethyl furo[3,4-c]pyridine-3-one) demonstrated that introducing a benzylamino group at the C(4) position significantly influences its biological activity. nih.govresearchgate.net This substitution highlights the importance of nucleophilic substitution in creating functionally diverse molecules from the core scaffold.

Table 1: Nucleophilic Substitution Reactions on Furo[3,4-c]pyridin-1(3H)-one Derivatives

Starting Material Reagent Product Yield (%) Reference
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one Aniline 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one 76-88 researchgate.net
4-Chlorofuro[3,2-d]pyrimidine* Piperidine 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine* 99 nih.gov
4-Chlorofuro[3,2-d]pyrimidine* Morpholine 4-(Furo[3,2-d]pyrimidin-4-yl)morpholine* 91 nih.gov

Note: Data for the related furo[3,2-d]pyrimidine (B1628203) system is included to illustrate the general reactivity pattern of halofused furopyridines towards nucleophiles.

Reduction Reactions of the this compound Scaffold

The lactone carbonyl group and the pyridine ring of the this compound system are susceptible to reduction under various conditions. The choice of reducing agent determines the reaction's outcome.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the lactone functionality. For instance, spiro-derivatives of this compound can be reduced to the corresponding diols, where the carbonyl group is converted to an alcohol. The γ-irradiation of related pyridinecarboxamides in 2-propanol also leads to the reduction of the amide group (CONH₂) to a hydroxymethyl group (CH₂OH). lookchem.com

More selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are also employed. The reduction of annelated Furo[3,4-c]pyridin-3(1H)-ones is a key step in a synthetic approach to functionalized pyridoxine (B80251) (Vitamin B₆) derivatives. tandfonline.comtandfonline.com This method allows for the preparation of both 2-halogen- and 2-alkylamino-substituted pyridoxine analogs, demonstrating the strategic importance of scaffold reduction in complex molecule synthesis. tandfonline.comtandfonline.com

Table 2: Reduction Reactions of this compound and Related Structures

Starting Material Reducing Agent Product Type Application/Observation Reference
Annelated Furo[3,4-c]pyridin-3(1H)-ones Not specified Pyridoxine derivatives Synthesis of Vitamin B₆ analogs tandfonline.comtandfonline.com
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one LiAlH₄ or NaBH₄ Reduced forms (e.g., alcohols, amines) General reduction of the spiro compound
Pyridinecarboxamides* γ-irradiation in 2-propanol CH₂OH-substituted pyridines Reduction of amide to alcohol lookchem.com

Note: Included as a related example of pyridine ring functional group reduction.

Oxidation Reactions of this compound Derivatives

Oxidation reactions of this compound derivatives can target either the heterocyclic rings or substituents attached to the scaffold. The outcome depends on the specific oxidizing agent and the substrate's structure.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to form oxidized derivatives. For example, the oxidation of a related dihydrofuro[2,3-b]pyridine with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully aromatic furo[2,3-b]pyridine. nih.gov This type of dehydrogenation is crucial for creating aromatic heterocyclic systems from partially saturated precursors.

The synthesis of 7-Hydroxyhexahydrothis compound involves a controlled oxidation step to introduce the ketone moiety at the 3-position, followed by a selective hydroxylation at the 7-position. vulcanchem.com These targeted oxidations are essential for installing key functional groups that define the compound's biological properties. vulcanchem.com

Ring-Opening and Subsequent Ring-Closure Transformations

The this compound scaffold can participate in elegant cascade reactions involving ring-opening and ring-closure sequences, leading to novel and complex molecular architectures.

One reported strategy for synthesizing related structures involves a ring-opening reaction followed by reduction and subsequent ring-closure. researchgate.net This sequence allows for significant structural reorganization. In a more complex example, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been developed to prepare novel furo[3,4-c]pyridine-1,4-diones. rsc.org This unique domino reaction sequence involves C–H activation, a Lossen rearrangement, a [4+2] annulation, and finally, a lactonization step to form the final product. rsc.org

Furthermore, transformations of related heterocyclic systems highlight the potential reactivity of the furo-pyridine core. For example, a tandem Michael addition/ring-opening of a cyclopropane (B1198618) precursor, followed by recyclization and carbanion migration, has been used to synthesize biologically active bicyclic furo[3,2-c]pyridinones. acs.org These sophisticated transformations underscore the utility of the fused lactone system in complex synthetic cascades.

Functional Group Interconversions on the this compound System

Functional group interconversions (FGIs) are crucial for modifying the properties of the this compound core and for preparing a diverse library of derivatives. vanderbilt.eduimperial.ac.uk These reactions can target the lactone, the pyridine ring, or various substituents.

A key FGI is the conversion of the lactone carbonyl to a thione. For instance, 6-methyl-4-thioxo-4,5-dihydrothis compound can be prepared and subsequently alkylated regioselectively at the sulfur atom to form sulfanyl (B85325) derivatives. researchgate.net This thioxo derivative can also undergo condensation with heteroaromatic aldehydes, followed by thioalkylation, to produce 1-hetarylmethylidene-4-sulfanylfuro[3,4-c]pyridin-3-ones. researchgate.net

The hydroxyl group in derivatives like 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones can be converted into other functional groups. As mentioned previously, reaction with aniline converts the hydroxyl group to a phenylamino (B1219803) group. researchgate.net This transformation from a hemiacetal to an N,O-acetal is a significant FGI.

Other standard FGIs, such as the conversion of alcohols to halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), and the transformation of amides to nitriles via dehydration, are applicable to substituents on the this compound scaffold, further expanding its synthetic utility. vanderbilt.edu

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-one
3-Iodofuropyridinium triiodide
Furo[2,3-b]quinolin-4(9H)-one
4-Chloro-1,1-dimethylthis compound
Furo[3,2-c]pyridine
Piperidine
Morpholine
Pyrrolidine
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
Aniline
4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one
Nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one)
4-Chlorofuro[3,2-d]pyrimidine
4-(Piperidin-1-yl)furo[3,2-d]pyrimidine
4-(Furo[3,2-d]pyrimidin-4-yl)morpholine
Lithium aluminum hydride (LiAlH₄)
Sodium borohydride (NaBH₄)
Pyridoxine (Vitamin B₆)
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Pyridinecarboxamide
Potassium permanganate (KMnO₄)
Chromium trioxide (CrO₃)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Furo[2,3-b]pyridine
7-Hydroxyhexahydrothis compound
Acrylamide
4-Hydroxy-2-alkynoate
Furo[3,4-c]pyridine-1,4-dione
Furo[3,2-c]pyridinone
6-Methyl-4-thioxo-4,5-dihydrothis compound
1-Hetarylmethylidene-4-sulfanylfuro[3,4-c]pyridin-3-one
Thionyl chloride (SOCl₂)

Derivatization and Analog Synthesis of Furo 3,4 C Pyridin 3 1h One Scaffolds

Strategies for Regioselective Functionalization

Regioselective functionalization is key to systematically exploring the chemical space around the furo[3,a-c]pyridin-3(1H)-one core. Various strategies have been developed to achieve site-specific modifications.

One prominent strategy involves leveraging the inherent reactivity of the scaffold. For instance, the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one in an alkaline medium occurs regioselectively at the sulfur atom, leading to the formation of sulfanyl (B85325) derivatives. researchgate.net This selective thiation provides a handle for further diversification at the C-4 position.

Another approach utilizes directing groups to control the regioselectivity of reactions. While not exclusively demonstrated on the this compound core itself, related heterocyclic systems offer insights. For example, in the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives, a related isomer, the use of a pivaloyl-directing group at the C-3 position of an indole (B1671886) precursor has been shown to regioselectively direct arylation to the C-4 position. mdpi.com Such directing group strategies could potentially be adapted for the regioselective functionalization of the this compound system.

Furthermore, multi-component reactions offer a powerful tool for constructing the this compound scaffold with inherent regioselectivity. A three-component reaction of alkoxyallenes, nitriles, and carboxylic acids has been developed to synthesize pyridin-4-ols, which are tautomers of pyridin-4-ones. chim.it The mechanism involves a series of steps including an "umpolung of reactivity" of the alkoxyallene and an intramolecular aldol-type cyclization, which dictates the final substitution pattern. chim.it

Cascade reactions also provide an elegant means for regioselective synthesis. A rhodium-catalyzed four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported for the synthesis of novel furo[3,4-c]pyridine-1,4-diones. rsc.org This cascade process, involving C–H activation, Lossen rearrangement, [4 + 2] annulation, and lactonization, ensures a specific arrangement of substituents on the final fused ring system. rsc.org

Introduction of Substituents at Specific Ring Positions (e.g., C-1, C-4, C-6, C-7)

The introduction of substituents at specific positions of the this compound ring is essential for fine-tuning its biological activity.

C-1 Position: Derivatization at the C-1 position has been explored to understand its impact on biological activity. For instance, a series of C-1 derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) were synthesized and evaluated for their inhibitory activity against the proteasome. nih.gov These syntheses often involve the use of precursors that already contain the desired substituents at the corresponding position of the furan (B31954) or pyridine (B92270) ring before the final cyclization to form the fused system.

C-4 Position: The C-4 position has been a significant focus for derivatization. In one study, a benzylamino group was introduced at the C-4 position of nor-cerpegin, resulting in a potent and site-specific inhibitor of the constitutive proteasome. nih.gov Another approach involves the synthesis of 4-thioxo-4,5-dihydrothis compound, which can then be further functionalized. nih.gov For example, condensation with heteroaromatic aldehydes followed by thioalkylation has been used to introduce various substituents at this position. researchgate.net

C-6 Position: Modification at the C-6 position has also been investigated. The synthesis of 6-methyl-4-thioxo-4,5-dihydrothis compound is a key starting point for many derivatives. nih.gov The methyl group at C-6 can influence the electronic properties and steric environment of the molecule, thereby affecting its biological profile.

C-7 Position: While direct functionalization at the C-7 position of the this compound core is less commonly reported, strategies developed for related fused heterocyclic systems could be applicable. For instance, palladium-catalyzed direct arylation has been successfully employed for the C-7 arylation of pyrazolo[1,5-a]pyrimidines. mdpi.com This suggests that transition metal-catalyzed cross-coupling reactions could be a viable strategy for introducing substituents at the C-7 position of the this compound scaffold, provided a suitable handle is present.

Examples of Substituted this compound Derivatives and Their Synthetic Strategies
Position(s) ModifiedSubstituentSynthetic StrategyReference
C-1DimethylSynthesis from precursors containing the dimethylated furan ring. nih.gov
C-4BenzylaminoIntroduction of the amino group onto a pre-formed furo[3,4-c]pyridine-3-one core. nih.gov
C-4Thioxo, followed by S-alkylationRegioselective thiation and subsequent alkylation. researchgate.net
C-6MethylIncorporation of a methyl-substituted pyridine precursor during synthesis. nih.gov

Synthesis of Fused Polycyclic Systems Incorporating the this compound Core

The this compound core can serve as a building block for the construction of more complex, fused polycyclic systems. These larger structures can exhibit unique biological properties.

One approach involves the annulation of an additional ring onto the existing this compound scaffold. For example, the synthesis of furo[3,4-c]quinolin-3(1H)-one derivatives has been achieved through an intramolecular aza-Morita-Baylis-Hillman (aza-MBH) reaction catalyzed by 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.orgrsc.org This method allows for the construction of a fused quinoline (B57606) ring system.

Another strategy involves the de novo synthesis of the entire polycyclic system. A regioselective facile synthesis of furo[3,4-b]carbazolones, which can be considered a fused derivative of the this compound core where the pyridine is part of a carbazole (B46965) system, has been reported. nih.gov This synthesis involves the chemoselective reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates. nih.gov

Furthermore, the synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives has been reviewed, highlighting various synthetic pathways. mdpi.comresearchgate.net While not directly furo[3,4-c]pyridin-3(1H)-ones, these related structures demonstrate the versatility of the pyridine ring in forming fused systems.

The development of cascade reactions is also a powerful tool for constructing fused systems. A four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been developed to prepare novel furo[3,4-c]pyridine-1,4-diones, which are themselves fused systems. rsc.org

Examples of Fused Polycyclic Systems Incorporating the this compound Core
Fused SystemSynthetic StrategyReference
Furo[3,4-c]quinolin-3(1H)-onesIntramolecular aza-Morita-Baylis-Hillman (aza-MBH) reaction. rsc.orgrsc.org
Furo[3,4-b]carbazolonesChemoselective reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates. nih.gov
Furo[3,4-c]pyridine-1,4-dionesRhodium-catalyzed four-step tandem reaction. rsc.org

Development of Synthetic Libraries for this compound Derivatives

The generation of synthetic libraries of this compound derivatives is crucial for high-throughput screening and the systematic exploration of structure-activity relationships.

A key strategy for library development is the use of versatile and scalable synthetic routes that allow for the introduction of diverse substituents. For example, a concise 4-step synthesis of furo[2,3-b]pyridines with handles for palladium-mediated cross-coupling reactions has been developed. nih.gov Although this is for an isomeric system, the principle of creating a core structure with reactive handles is directly applicable to the synthesis of this compound libraries.

Multi-component reactions are also well-suited for library synthesis due to their convergent nature. The three-component reaction for the synthesis of pyridin-4-ols, for instance, allows for the variation of three different starting materials (alkoxyallenes, nitriles, and carboxylic acids), enabling the rapid generation of a diverse set of products. chim.it

Furthermore, the development of solid-phase synthesis methods could facilitate the automated or semi-automated production of this compound libraries. While not explicitly reported for this specific scaffold, such techniques are widely used in medicinal chemistry for generating large compound collections.

The synthesis and evaluation of a set of 18 new C(4) and C(1) derivatives of nor-cerpegin represents a smaller, focused library designed to probe the SAR of proteasome inhibition. nih.gov This highlights the importance of creating targeted libraries to answer specific biological questions.

Spectroscopic Characterization of Furo 3,4 C Pyridin 3 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Furo[3,4-c]pyridin-3(1H)-one and its analogues, offering precise insights into the proton and carbon environments.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the substituents on the heterocyclic core.

For instance, in a series of 6-methyl-3-(phenylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones, the proton of the CHNH group appears as a doublet in the range of δ 7.05–7.17 ppm. researchgate.net The protons of the phenyl substituent typically resonate between δ 6.80–7.25 ppm. researchgate.net In another example, for (Z)-6-methyl-1-(thiophen-2-ylmethylene)furo[3,4-c]pyridine-3,4(1H,5H)-dione, a broad singlet corresponding to the NH proton is observed at δ 12.17 ppm. rsc.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
6,7-Dimethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one DMSO-d6 2CH₃ 2.58 s - researchgate.net
Hₚ Ph 6.81–6.84 m - researchgate.net
Hₒ Ph 6.90–6.93 m - researchgate.net
CHNH 7.15 d 10.4 researchgate.net
Hₘ Ph 7.21–7.25 m - researchgate.net
CHNH 7.27 d 10.6 researchgate.net
(Z)-6-methyl-1-(thiophen-2-ylmethylene)furo[3,4-c]pyridine-3,4(1H,5H)-dione DMSO-d6 NH 12.17 br. s - rsc.org
CH₃ 2.32 s - rsc.org
=CH 6.71 s - rsc.org
Thiophene-H 7.19-7.47 t - rsc.org
Thiophene-H 7.86 s - rsc.org

s = singlet, d = doublet, t = triplet, m = multiplet, br. s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring in this compound derivatives is a characteristic signal, often appearing in the downfield region of the spectrum.

For example, in a series of 7-alkylfuro[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govarkat-usa.orgtriazin-8(7H)-ones, which share a related fused heterocyclic system, the carbonyl carbon (C-8) signals are observed in the region of δ 153.9-154.6 ppm. semanticscholar.org In (Z)-6-methyl-1-((4-bromothiophen-2-yl)methylene)furo[3,4-c]pyridine-3,4(1H,5H)-dione, the carbonyl carbons resonate at δ 163.79 and 158.06 ppm. rsc.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound Solvent Carbon Chemical Shift (δ, ppm) Reference
(Z)-6-methyl-1-((4-bromothiophen-2-yl)methylene)furo[3,4-c]pyridine-3,4(1H,5H)-dione DMSO-d6 C=O 163.79, 158.06 rsc.org
C-ring 156.27, 155.54, 142.34, 137.66, 133.12, 129.32, 110.43, 106.26, 104.66, 97.23 rsc.org
CH₃ 20.10 rsc.org
7-acetylfuro[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govarkat-usa.orgtriazin-8(7H)-one DMSO-d6 C=O (acetyl) 170.6 semanticscholar.org
C=O (ring) 154.4 semanticscholar.org
C-ring 151.6, 149.2, 128.6, 125.7, 124.3, 100.7, 97.6 semanticscholar.org
CH₃ 26.9 semanticscholar.org

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and for elucidating the connectivity of the molecular structure. ipb.ptlibretexts.org

HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org These techniques are crucial for confirming the substitution pattern on the this compound core and for establishing the structure of more complex derivatives. For instance, in the structural characterization of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, a related heterocyclic system, ¹H-¹³C HMBC spectroscopy was used to confirm the fine structure. mdpi.com

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, the most characteristic absorption is that of the carbonyl (C=O) group of the lactone ring. This typically appears as a strong absorption band in the region of 1600-1800 cm⁻¹.

For example, in a series of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, the C=O stretching vibration is observed between 1601 and 1659 cm⁻¹. researchgate.net The N-H stretching vibration of the amino group in these compounds appears in the range of 3115–3241 cm⁻¹. researchgate.net For 2-phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one, a more complex derivative, the C=O and N-H stretching vibrations are observed at 1629 cm⁻¹ and 3426 cm⁻¹, respectively. arkat-usa.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Compound Functional Group Wavenumber (ν, cm⁻¹) Reference
4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones C=O 1601-1659 researchgate.net
N-H 3115-3241 researchgate.net
2-Phenyl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-one C=O 1629 arkat-usa.org
N-H 3426 arkat-usa.org

Mass Spectrometric (MS) Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the monoisotopic mass is 135.032028402 Da. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the HRMS (ESI-TOF) for (Z)-6-methyl-1-(thiophen-2-ylmethylene)furo[3,4-c]pyridine-3,4(1H,5H)-dione showed a calculated m/z of 260.0303 for [M+H]⁺, with a found value of 260.0301, confirming its molecular formula. rsc.org The mass spectrum of 6,7-dimethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one shows the molecular ion peak [M]⁺ at m/z 288, corresponding to the ³⁵Cl isotope. researchgate.net

X-ray Crystallography for Precise Structural Elucidation

The crystal structure of ethyl 4-(hydroxymethyl)-6-methylnicotinate, a compound obtained from a reaction involving this compound, has been determined. nih.gov This analysis revealed that the substituents on the pyridine (B92270) ring are nearly coplanar and that the molecules form chains in the crystal structure through hydrogen bonding. nih.gov For a derivative, 6-methyl-3-(phenylamino)-4-chloro-7-ethylfuro[3,4-c]pyridin-1(3H)-one, X-ray diffraction data confirmed the molecular structure. researchgate.net Similarly, the structure of (Z)-1-((4-bromothiophen-2-yl)methylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione was confirmed by X-ray crystallography. rsc.org

Theoretical and Computational Studies of Furo 3,4 C Pyridin 3 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of heterocyclic compounds.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure of molecules. For Furo[3,4-c]pyridin-3(1H)-one, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain optimized geometries and electronic properties.

These calculations would reveal crucial information about the distribution of electrons within the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~ 5.0 eVReflects chemical reactivity and stability.
Dipole Moment~ 3.5 DQuantifies the polarity of the molecule.

Note: These are estimated values based on typical DFT calculations for similar heterocyclic systems and should be considered illustrative.

Prediction of Reactivity Descriptors and Active Sites (e.g., nucleophilic attack)

DFT calculations can be used to compute various reactivity descriptors that predict the most likely sites for chemical reactions. The Fukui function is a particularly useful tool for identifying regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the carbonyl carbon at the 3-position is expected to be a primary site for nucleophilic attack due to the polarization of the C=O bond. The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, would be a likely site for protonation or interaction with electrophiles. The aromatic rings will also have regions of varying electron density, making certain carbon atoms more susceptible to electrophilic substitution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In an MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the oxygen and nitrogen atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, highlighting areas prone to nucleophilic attack.

Table 2: Predicted Active Sites in this compound

SitePredicted ReactivityComputational Evidence
Carbonyl Carbon (C3)Susceptible to nucleophilic attackHigh positive charge, indicated by Fukui functions and MEP maps.
Pyridine Nitrogen (N)Susceptible to electrophilic attack/protonationHigh negative charge, lone pair availability.
Furan (B31954) Oxygen (O)Potential for hydrogen bondingHigh negative charge.
Aromatic CarbonsSusceptible to electrophilic substitutionRegions of varying electron density on the pyridine and furan rings.

Thermodynamic Stability and Energetic Landscape Analysis

Computational methods can predict the thermodynamic stability of a molecule and its various isomers or conformers. By calculating the total electronic energy, enthalpy, and Gibbs free energy, it is possible to determine the most stable form of a compound under different conditions. For this compound, a comparison with its tautomers, such as the enol form Furo[3,4-c]pyridin-3-ol, could be performed. It is generally observed in similar lactam-lactim systems that the lactam form (this compound) is thermodynamically more stable.

The energetic landscape can be explored by calculating the energies of different conformations and the transition states that connect them. This provides a detailed picture of the molecule's flexibility and the energy barriers for conformational changes.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are invaluable for mapping out the step-by-step pathways of chemical reactions. By locating the transition state structures and calculating the activation energies for each step, a detailed understanding of the reaction mechanism can be achieved. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. For example, in a reaction involving nucleophilic addition to the carbonyl group, computational studies could model the approach of the nucleophile, the formation of the tetrahedral intermediate, and any subsequent proton transfer steps.

Conformational Analysis and Molecular Dynamics Simulations

While this compound has a relatively rigid fused-ring structure, some degree of conformational flexibility may exist, particularly if substituents are present. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in a molecule and determining their relative energies. This can be done through systematic scans of dihedral angles or through more sophisticated methods like molecular dynamics (MD) simulations.

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment and how its conformation fluctuates over time.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculated shifts can be correlated with experimental NMR spectra to aid in the assignment of peaks.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical frequencies, when appropriately scaled, can be compared with an experimental infrared (IR) spectrum to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the lactam and the C-O-C stretching of the furan ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions.

Table 3: Predicted and Experimental Spectroscopic Data Correlation

Spectroscopic TechniquePredicted Data (Computational)Experimental Data Correlation
¹³C NMRChemical shifts for each carbon atom.Aids in the assignment of experimental peaks.
¹H NMRChemical shifts for each hydrogen atom.Confirms the proton environment in the molecule.
IR SpectroscopyVibrational frequencies for functional groups (e.g., C=O, C-O-C).Matches with experimental absorption bands to confirm functional groups.
UV-Vis SpectroscopyElectronic transition energies (λmax).Correlates with observed absorption maxima to understand electronic structure.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

While specific NBO analysis data for this compound is not extensively detailed in publicly available research, computational studies on closely related furopyridine and lactone-containing heterocyclic systems provide a strong basis for understanding the key hyperconjugative interactions at play. The primary interactions that stabilize the this compound scaffold involve the lone pairs of the oxygen and nitrogen atoms and the π-electrons of the aromatic system.

The most significant hyperconjugative interactions within the this compound structure are expected to be:

Intramolecular charge transfer from the oxygen lone pairs: The lone pair orbitals of the ethereal oxygen (O1) and the carbonyl oxygen (O10) donate electron density to the anti-bonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on O1 (LP O1) and the anti-bonding orbital of the C4-C5 bond (π* C4-C5) contributes to the stability of the furan ring. Similarly, lone pairs on the carbonyl oxygen (LP O10) interact with the π* orbital of the C3-N2 bond in the pyridine ring.

Interactions involving the nitrogen lone pair: The lone pair on the nitrogen atom (LP N2) participates in hyperconjugation with the anti-bonding orbitals of the adjacent C-C and C-H bonds, further stabilizing the pyridine ring.

π-electron delocalization: The π-electrons of the pyridine ring (e.g., π C1-C6) interact with the anti-bonding π* orbitals of the fused furanone ring (e.g., π* C4-C5), leading to significant delocalization and stabilization across the entire bicyclic system. This delocalization is fundamental to the aromatic character and planarity of the molecule.

The stabilization energies (E(2)) for these interactions typically range from a few to several kcal/mol. The larger the E(2) value, the stronger the interaction and the greater the contribution to the molecule's stability.

Below is a representative table of the most significant hyperconjugative interactions and their calculated stabilization energies for a model furopyridinone system, which serves to illustrate the types and magnitudes of interactions expected in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π (C4 - C5)π* (C3 - N2)20.5
π (C1 - C6)π* (C4 - C5)18.2
LP (1) O1σ* (C4 - C5)25.8
LP (1) O1σ* (C7 - H7A)15.3
LP (2) O10π* (C3 - N2)28.4
LP (1) N2π* (C1 - C6)35.1
LP (1) N2π* (C3 - C4)30.7

Note: The data in this table is representative of a model furopyridinone system and is intended for illustrative purposes. The actual values for this compound would require specific computational analysis.

These interactions collectively contribute to the thermodynamic stability of this compound, influencing its chemical reactivity and molecular geometry. The delocalization of electron density from the oxygen and nitrogen lone pairs into the ring system enhances the planarity of the molecule and affects the bond lengths, with bonds involved in strong hyperconjugative interactions exhibiting a degree of double-bond character.

Advanced Applications in Organic Synthesis

Furo[3,4-c]pyridin-3(1H)-one as a Versatile Synthetic Building Block

This compound and its derivatives serve as highly adaptable starting materials in organic synthesis. The reactivity of the lactone and pyridine (B92270) rings allows for a wide array of chemical transformations, making it a valuable precursor for a multitude of functionalized compounds.

The synthesis of this compound itself can be achieved through various routes, often involving multi-step reactions that include condensation and cyclization processes. ontosight.ai These methods provide access to the core structure, which can then be further modified. For instance, derivatives can be prepared through the reduction of annelated furo[3,4-c]pyridin-3(1H)-ones. tandfonline.com The versatility of this building block is further demonstrated by the synthesis of non-racemic derivatives, highlighting its utility in asymmetric synthesis. google.com

Key reactive sites on the this compound scaffold include the C1, C3, and C4 positions, as well as the nitrogen atom of the pyridine ring. These sites are amenable to various chemical modifications, including alkylation, arylation, and the introduction of different functional groups. This adaptability allows for the creation of a vast library of derivatives with tailored properties.

Construction of Complex Heterocyclic Scaffolds Utilizing the this compound Core

The inherent structure of this compound makes it an ideal starting point for the synthesis of more complex, polycyclic heterocyclic systems. The fused ring system can be strategically opened or rearranged to generate novel molecular architectures.

One notable application is in the synthesis of functionalized pyridoxine (B80251) derivatives. tandfonline.com By utilizing the this compound core, researchers have developed pathways to pyridoxine analogs with hydroxymethyl groups at the 3 and 4 positions of the pyridine ring. tandfonline.com This transformation underscores the utility of the furo-pyridine scaffold as a latent form of a more complex heterocyclic target.

Furthermore, the this compound core has been employed in the generation of other fused systems. For example, it can serve as a precursor for thieno[2,3-d]pyrimidine-4-one related compounds. researchgate.net These transformations often involve ring-opening of the lactone followed by cyclization with a suitable reagent, demonstrating the strategic value of the furo-pyridine system in accessing diverse heterocyclic families. The ability to construct such intricate molecules is of significant interest in medicinal chemistry, where structural diversity often correlates with a broad range of biological activities. ontosight.aiontosight.ai

Development of Novel Synthetic Methodologies Originating from this compound Precursors

The exploration of the reactivity of this compound and its derivatives has led to the development of new synthetic methods. The unique electronic and steric properties of this scaffold can be harnessed to control the regioselectivity and stereoselectivity of various reactions.

For example, a method for the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones has been developed. researchgate.net This reaction proceeds through the interaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline (B41778) at room temperature. researchgate.net This methodology provides a straightforward route to a new class of substituted furo-pyridones.

The following table provides an overview of selected this compound derivatives and their synthetic utility.

Compound NameCAS NumberMolecular FormulaKey Synthetic Application
This compound5657-52-3C₇H₅NO₂Core scaffold for derivative synthesis
4-Methoxy-1,1-dimethylthis compound144084-36-6C₁₀H₁₁NO₃Precursor for substituted pyridines
4-Hydroxy-6-methylthis compoundNot AvailableC₈H₇NO₃Intermediate in the synthesis of biologically active molecules ontosight.ai
4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-oneNot AvailableVariesProduct of novel amination methodology researchgate.net

Future Research Directions in Furo 3,4 C Pyridin 3 1h One Chemistry

Exploration of Uncharted Synthetic Pathways

While existing methods provide access to the Furo[3,4-c]pyridin-3(1H)-one core, the future lies in the development of more efficient, versatile, and novel synthetic routes. Research should focus on:

Multicomponent Reactions (MCRs): The development of one-pot, three-component (or more) reactions could provide rapid access to complex this compound derivatives. nih.govresearchgate.net Inspired by the synthesis of related fused pyrimidines and pyridines, future work could explore novel combinations of starting materials to construct the furo[3,4-c]pyridine (B3350340) skeleton with high atom economy. nih.govresearchgate.net

Transition-Metal-Catalyzed Cyclizations: Investigating iridium(III)-catalyzed C-H activation and annulation strategies, similar to those used for other furopyridine isomers, could open new pathways. acs.org Such methods offer unique regioselectivity and functional group tolerance, enabling the synthesis of previously inaccessible derivatives.

Cascade Reactions: Designing novel cascade reactions, which form multiple bonds in a single operation, represents a powerful strategy. lnu.edu.cn Future research could explore electrophile-initiated or radical-initiated cascades to build the bicyclic system from readily available acyclic or monocyclic precursors.

Photocatalytic and Electrocatalytic Methods: The application of visible-light photocatalysis and electrochemistry offers green and mild alternatives to traditional synthesis. mdpi.com These techniques could be employed for novel cyclization or functionalization reactions leading to the this compound core, potentially avoiding harsh reagents and high temperatures.

In-depth Mechanistic Investigations of Novel Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and expanding their scope. Future efforts should be directed towards:

Elucidation of Cascade Pathways: For newly developed cascade reactions, detailed mechanistic studies are crucial. This includes identifying and characterizing key intermediates and transition states, potentially through a combination of in-situ spectroscopy and computational modeling, to understand the sequence of bond-forming events. lnu.edu.cn

Understanding Regioselectivity: In multicomponent reactions leading to substituted Furo[3,4-c]pyridin-3(1H)-ones, the factors controlling regioselectivity must be systematically investigated. researchgate.net Studies could involve kinetic experiments and computational analysis to unravel the electronic and steric effects that govern the reaction outcome.

Isotopic Labeling Studies: The use of isotopically labeled substrates can provide definitive evidence for proposed reaction mechanisms, such as tracking bond formations and rearrangements during complex transformations.

Development of Sustainable and Green Chemistry Approaches for Synthesis

Reducing the environmental impact of chemical synthesis is a critical goal. Future research on this compound should prioritize green chemistry principles:

Solvent-Free and Aqueous Synthesis: Exploring microwave-assisted solvent-free reactions or conducting syntheses in water can significantly reduce the use of volatile organic compounds. nih.govacademie-sciences.fr The synthesis of related heterocyclic systems has demonstrated the feasibility and benefits of these approaches. nih.govacademie-sciences.fr

Use of Benign Catalysts: Shifting from stoichiometric reagents to catalytic systems is essential. This includes employing organocatalysts, earth-abundant metal catalysts, or biocatalysts to promote cyclization and derivatization reactions under mild conditions. mdpi.com

Electrochemical Synthesis: Electrocatalytic methods, which use electricity as a "reagent," offer a clean and efficient alternative for constructing the this compound scaffold, minimizing waste and avoiding harsh chemical oxidants or reductants. mdpi.com

Ionic Liquids as Reaction Media: The use of ionic liquids as recyclable and non-volatile solvents can facilitate reactions and simplify product isolation, as demonstrated in the synthesis of related fused heterocycles. researchgate.net

Expanding the Scope of Derivatization for Diverse Chemical Architectures

The functional diversity of this compound derivatives is key to exploring their potential applications. Future work should systematically explore:

Site-Selective Functionalization: Developing methods for the selective introduction of substituents at various positions of the this compound ring system is a primary objective. Research has shown that derivatization at specific carbon atoms (e.g., C1 and C4) of the core structure can lead to compounds with interesting biological profiles, such as proteasome inhibitors. nih.gov

Synthesis of Spirocyclic Analogs: The creation of spirocyclic systems by incorporating the this compound core into more complex three-dimensional structures is a promising direction. Spiro compounds often exhibit unique pharmacological properties due to their rigid conformations.

Annulation and Ring Fusion: Exploring reactions that fuse additional heterocyclic or carbocyclic rings onto the this compound backbone would lead to novel polycyclic architectures with potentially new properties.

Post-Modification Strategies: Developing robust methods for the late-stage functionalization of the pre-formed this compound scaffold would enable the rapid generation of compound libraries for screening purposes.

Advanced Spectroscopic and Computational Integration for Deeper Insights

Combining modern analytical techniques with computational chemistry provides a powerful toolkit for understanding the structure-property relationships of this compound derivatives.

Comprehensive Structural Characterization: While standard techniques like 1H/13C NMR, IR, and mass spectrometry are routine, future studies should consistently employ advanced methods like 2D NMR (HMQC, HMBC) and single-crystal X-ray diffraction to unambiguously determine the structure and stereochemistry of new derivatives. acs.orgmdpi.com

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of synthetic transformations, guiding experimental design.

In Silico Screening and Design: Molecular docking studies, which have been used for related furopyridines to predict interactions with biological targets, should be a standard tool. nih.govnih.gov This computational screening can help prioritize the synthesis of derivatives with the highest potential for specific applications.

Correlation of Spectroscopic and Calculated Data: A synergistic approach where experimental spectroscopic data is correlated with computationally predicted parameters (e.g., NMR chemical shifts, vibrational frequencies) can provide a deeper understanding of the electronic structure and conformation of this compound derivatives in solution and in the solid state.

Q & A

Q. What are the standard synthetic routes for Furo[3,4-c]pyridin-3(1H)-one and its derivatives?

The synthesis typically involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example, aldol condensation between this compound and aldehydes (e.g., thiophene-2-carboxaldehyde) can yield substituted derivatives under mild conditions . Catalytic hydrogenation with platinum or palladium catalysts is employed for stereoselective synthesis of reduced analogs, followed by chiral separation using supercritical fluid chromatography . Key reaction parameters include temperature control (e.g., 87 K for crystallography) and solvent selection to avoid side reactions.

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, SCXRD analysis of a derivative revealed a near-planar pyridine ring with substituents deviating by ≤8.1°, stabilized by O–H···N hydrogen bonds forming chain-like crystal packing . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic data processing, with validation metrics like R-factor (e.g., R = 0.049) ensuring accuracy . Complementary techniques include NMR (for substituent orientation) and HRMS (for molecular weight confirmation).

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antiviral activity : Reduction of virus-induced cytopathic effects in Madin-Darby canine kidney cells, measured via high-throughput screening .
  • Antibacterial activity : MIC (minimum inhibitory concentration) testing against aerobic/anaerobic bacterial strains (e.g., 68 strains in one study) .
  • Enzyme inhibition : Fluorescence-based assays for targets like HIV-1 reverse transcriptase or FGFRs (fibroblast growth factor receptors), with IC₅₀ values calculated .

Advanced Research Questions

Q. How can stereochemical challenges in derivative synthesis be addressed?

Catalytic asymmetric hydrogenation (e.g., using Pd/C or PtO₂) introduces chirality in reduced analogs. Enantiomeric separation is achieved via chiral stationary phases (e.g., Chiralpak columns) with methanol-modified CO₂ as the mobile phase, yielding enantiomers with specific optical rotations (e.g., [α]²²_D = +10°) . Computational modeling (DFT or MD simulations) predicts steric hindrance and guides reagent selection.

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Substituent variation : Introduce halogens (Cl, F) or methyl groups at positions 4, 6, or 7 to modulate electronic and steric effects. For example, 6-(3-chlorophenyl)-4-methyl derivatives show enhanced stability .
  • Core modifications : Compare furopyridinone analogs (e.g., isoxazolo[3,4-b]pyridin-3(1H)-one) to identify critical pharmacophores .
  • Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with biological targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Experimental variables : Compare assay conditions (e.g., cell lines, incubation times). For instance, antiviral activity in MDCK cells may differ from HEK293 systems due to metabolic variations .
  • Solubility factors : Poor aqueous solubility (common in fused-ring systems) can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Statistical rigor : Apply multivariate analysis to distinguish between noise and true activity trends.

Q. What computational strategies predict binding affinity and metabolic stability?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymatic pockets (e.g., HIV-1 RT or FGFR kinase domains) .
  • ADME profiling : QSAR models (e.g., SwissADME) estimate logP, metabolic clearance, and CYP450 inhibition risks.
  • MD simulations : Track ligand-protein stability over 100+ ns trajectories to identify critical binding residues .

Q. How to address low yields in multi-step syntheses?

  • Optimize intermediates : For example, benzyl-protected pyrrolo[3,4-c]pyridinones improve handling and reduce side reactions .
  • Catalyst screening : Test Pd/C, PtO₂, or enzymatic catalysts for selective reductions.
  • Process analytics : Use HPLC-MS to identify bottlenecks (e.g., unstable intermediates) and adjust reaction stoichiometry .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Significance
Space groupP21/nMonoclinic symmetry
Unit cell dimensionsa=4.4998 Å, b=15.4499 Å, c=14.2036 ÅMolecular packing analysis
R-factor0.049Reflects refinement accuracy
Hydrogen bond lengthO–H···N = 2.89 ÅStabilizes crystal structure

Q. Table 2. Comparative Bioactivity of Furopyridinone Analogs

CompoundTargetIC₅₀ (μM)Reference
6-(3-Chlorophenyl)-4-Me derivativeFGFR10.12
7-Hydroxy derivativeHIV-1 RT2.5
Isoxazolo[3,4-b]pyridinoneE. coli8.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.